molecular formula C8H17ClO B8567646 1-Chloro-3-octanol

1-Chloro-3-octanol

Cat. No.: B8567646
M. Wt: 164.67 g/mol
InChI Key: HNYBCMQGHQTAIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Halogenated octanols are organic molecules characterized by an eight-carbon chain (octane backbone) substituted with at least one hydroxyl (-OH) group and one or more halogen atoms (F, Cl, Br, I). The specific placement of these functional groups gives rise to a diverse array of isomers, each with distinct chemical and physical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17ClO

Molecular Weight

164.67 g/mol

IUPAC Name

1-chlorooctan-3-ol

InChI

InChI=1S/C8H17ClO/c1-2-3-4-5-8(10)6-7-9/h8,10H,2-7H2,1H3

InChI Key

HNYBCMQGHQTAIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCl)O

Origin of Product

United States

Advanced Synthetic Strategies for 1 Chloro 3 Octanol and Analogues

Regioselective Synthesis Approaches

Achieving regioselectivity in the synthesis of 1-chloro-3-octanol is paramount to ensure the correct placement of the chlorine and hydroxyl groups on the octyl chain. This can be accomplished through two primary strategies: the selective halogenation of octanols or the targeted hydroxylation of chlorooctanes.

Halogenation of Octanols: Directed and Selective Methods

The direct halogenation of octanols requires careful selection of reagents and conditions to favor chlorination at the C1 position while the hydroxyl group resides at C3. Traditional halogenation methods often lack the desired regioselectivity, leading to a mixture of products. However, modern synthetic methods offer greater control.

One approach involves the use of directing groups to guide the halogenating agent to the desired carbon atom. While specific examples for this compound are not extensively documented in readily available literature, the principles of directed halogenation are well-established. For instance, enzymatic halogenation, a process found in nature, demonstrates remarkable selectivity. acs.org Halogenase enzymes can catalyze the specific placement of a halogen atom on a complex organic scaffold. acs.org While nature's inventory of halogenating enzymes is vast, their application in the specific synthesis of this compound would require significant research and development. acs.org

Another strategy is the Hunsdiecker reaction and its modifications, which involve the decarboxylative halogenation of a carboxylic acid. acs.org This method could be adapted by starting with a suitably substituted carboxylic acid precursor to achieve the desired this compound structure. The reaction proceeds by converting the carboxylic acid to a silver salt, which is then treated with a halogen source. acs.org

The choice of halogenating agent and reaction conditions is critical. For example, the use of N-chlorosuccinimide (NCS) in the presence of a catalyst can provide a degree of selectivity. The reaction conditions, such as solvent and temperature, can also influence the regiochemical outcome.

Hydroxy-functionalization of Chlorooctanes

An alternative regioselective strategy is the introduction of a hydroxyl group at the C3 position of a pre-existing chlorooctane. This can be achieved through various functionalization reactions. One common method is the ring-opening of a suitable epoxide. For example, the reaction of 1-chloro-2,3-epoxyoctane with a nucleophile can lead to the formation of this compound. The regioselectivity of the epoxide opening is influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile.

The synthesis of the required chloro-substituted epoxide can be accomplished through the epoxidation of a corresponding chloro-octene. The choice of epoxidation agent, such as m-chloroperoxybenzoic acid (m-CPBA), and reaction conditions can impact the yield and selectivity of this step.

Another approach to hydroxy-functionalization involves the direct oxidation of a C-H bond at the C3 position of 1-chlorooctane. This method, however, often suffers from a lack of selectivity, leading to a mixture of isomers. Recent advances in catalysis, particularly with transition metal complexes, have shown promise in directing C-H oxidation to specific sites, but their application to this particular substrate would require further investigation.

Stereoselective and Asymmetric Synthesis

For applications where the chirality of this compound is important, stereoselective and asymmetric synthetic methods are necessary to produce a single enantiomer or a diastereomerically enriched mixture.

Enantioselective Catalysis for Chiral this compound

Enantioselective catalysis utilizes chiral catalysts to favor the formation of one enantiomer over the other. This can be achieved through biocatalysis or with synthetic transition metal complexes.

Enzymatic methods offer a powerful tool for the synthesis of chiral alcohols with high enantiomeric purity. core.ac.uk Lipases, a class of enzymes, are widely used for the kinetic resolution of racemic alcohols. researchgate.net In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.

For instance, the enzymatic hydrolysis of halohydrin palmitates using lipases like Candida antarctica lipase (B570770) B (Novozym 435) has been successfully employed to prepare (S)-1-chloro-2-octanol. nih.gov A similar strategy could be adapted for the resolution of racemic this compound. The lipase would selectively acylate one enantiomer, leaving the other enantiomer unreacted and in high enantiomeric excess. researchgate.net The efficiency and enantioselectivity of the resolution are influenced by factors such as the choice of lipase, the acyl donor, the solvent, and the temperature. researchgate.netmdpi.com

Another biocatalytic approach is the asymmetric reduction of a corresponding ketone, 1-chloro-3-octanone, using a reductase enzyme. nih.gov Various microbial reductases, when expressed in hosts like Escherichia coli, can exhibit high activity and enantioselectivity, producing the desired chiral alcohol. nih.gov For example, the yeast reductase YOL151W has been shown to exclusively generate the (S)-alcohol from 3-chloro-1-phenyl-1-propanone. nih.gov A similar screening and optimization process could identify a suitable reductase for the synthesis of enantiomerically pure this compound. The use of a cofactor regeneration system, such as glucose dehydrogenase, is often necessary to make the process economically viable. nih.gov

EnzymeSubstrateProductEnantiomeric Excess (ee)Reference
Candida antarctica Lipase B (Novozym 435)rac-1-Chloro-2-octanol palmitate(S)-1-Chloro-2-octanolNot Specified nih.gov
Pseudomonas sp. lipase (PSL)(R/S)-1-chloro-3-(1-naphthyloxy)-2-propanol(R)-1-chloro-3-(1-naphthyloxy)-2-propanol>99% mdpi.com
Yeast Reductase YOL151W3-Chloro-1-phenyl-1-propanone(S)-3-Chloro-1-phenyl-1-propanol100% nih.gov

Transition metal catalysis provides a powerful alternative to biocatalysis for the asymmetric synthesis of chiral molecules. researchgate.net Chiral transition metal complexes can catalyze a variety of transformations with high enantioselectivity. researchgate.netdiva-portal.org

One prominent method is the asymmetric hydrogenation of unsaturated precursors. For instance, the asymmetric hydrogenation of a suitable α,β-unsaturated ketone or an allylic alcohol using a chiral rhodium or ruthenium catalyst could yield chiral this compound. diva-portal.org The choice of the chiral ligand coordinated to the metal center is crucial for achieving high enantioselectivity. diva-portal.org

Another approach is the enantioconvergent substitution of racemic starting materials. acs.org In this strategy, a chiral catalyst converts both enantiomers of a racemic mixture into a single enantiomeric product. acs.org For example, a nickel-catalyzed enantioconvergent substitution of a racemic alkyl halide could potentially be applied to the synthesis of chiral this compound. acs.org

The Sharpless asymmetric dihydroxylation and aminohydroxylation reactions are also powerful tools for introducing chirality. While not directly producing a chlorohydrin, these methods can be used to create chiral diols or amino alcohols, which can then be further functionalized to yield the desired product.

Catalyst SystemReaction TypeSubstrateProductEnantiomeric Excess (ee)Reference
Chiral Rhodium-Diphosphine ComplexesAsymmetric HydrogenationIsomeric Enamide MixturesChiral AminesExcellent diva-portal.org
Chiral Palladium CatalystsReductive Asymmetric Desymmetrization3-(2,6-dibromophenyl)quinazolin-4-onesChiral 3-(2-bromophenyl)quinazolin-4-one derivativesHigh researchgate.net
Gold(I) N-heterocyclic carbene (NHC) and Alcohol Dehydrogenase (ADH)Concurrent CascadeHaloalkynesChiral Halohydrins98 to >99% acs.org

Chiral Pool Approaches

The synthesis of specific, optically active enantiomers of this compound can be effectively achieved by utilizing the chiral pool. This strategy leverages naturally occurring chiral molecules as starting materials, thereby embedding the desired stereochemistry from the outset. This approach is often more efficient than asymmetric synthesis or chiral resolution for certain target molecules. nih.govua.pt

A common method involves the enantioselective reduction of a corresponding ketone or the ring-opening of a chiral epoxide. nih.govdiva-portal.org For instance, starting with a chiral epoxide, such as 1,2-epoxyoctane, reaction with a chloride source like lithium chloride (LiCl) in the presence of an acid catalyst can yield 1-chloro-2-octanol. diva-portal.org While this example illustrates the synthesis of a related halohydrin, the principle can be adapted for this compound by starting with the appropriate chiral precursor.

The selection of the starting material from the chiral pool is a critical step. uni-muenchen.de Molecules like L-glutamic acid and (R)-carvone have been successfully used as starting points for the synthesis of complex, stereochemically dense molecules. uni-muenchen.de The inherent chirality of these precursors guides the stereochemical outcome of the synthetic sequence, often with high diastereoselectivity. uni-muenchen.de

Table 1: Examples of Chiral Precursors and Their Potential Application

Chiral PrecursorClassPotential Application in Chiral Synthesis
L-Glutamic AcidAmino AcidSynthesis of stereochemically dense alkaloids. uni-muenchen.de
(R)-CarvoneTerpenoidPrecursor for creating complex cyclic systems. uni-muenchen.de
L-SerineAmino AcidSynthesis of photoswitchable sphingoid bases. uni-muenchen.de
Chiral EpoxidesEpoxideRing-opening reactions to form halohydrins. diva-portal.org

It is important to note that the availability of suitable chiral precursors can be a limiting factor in this approach. ua.pt

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. These principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. researchgate.netsolubilityofthings.com

Utilization of Sustainable Solvents and Catalysts

The choice of solvents and catalysts significantly impacts the environmental footprint of a chemical synthesis. scirp.orgacs.org Traditional syntheses often employ hazardous solvents and catalysts that generate significant waste.

Sustainable Solvents: The use of water as a solvent is highly desirable due to its non-toxic nature. nih.gov However, the low solubility of many organic substrates in water can be a limitation. nih.gov To overcome this, bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as viable alternatives. nih.gov CPME, for instance, has low water solubility, allowing for two-liquid phase systems, is less toxic, and is stable under harsh reaction conditions. nih.gov Solvent-free reaction conditions represent an even greener approach, eliminating solvent waste altogether. scirp.orgacs.org

Sustainable Catalysts: Heterogeneous catalysts are preferred over their homogeneous counterparts due to their ease of separation from the reaction mixture, which allows for recycling and reduces waste. scirp.org Solid acid catalysts, for example, offer advantages such as simplicity in handling and reduced corrosion problems. scirp.org Biocatalysts, such as enzymes, offer high selectivity under mild conditions. For instance, alcohol dehydrogenases (ADHs) can catalyze the reversible oxidation of alcohols to aldehydes or ketones. nih.gov Lipases have been used for the enantioselective resolution of racemic substrates to produce pure enantiomers. nih.gov

Table 2: Examples of Sustainable Solvents and Catalysts

TypeExampleAdvantagesReference
Solvent WaterEnvironmentally friendly. nih.gov nih.gov
2-Methyltetrahydrofuran (2-MeTHF)Bio-based, can be used as a cosolvent. nih.gov nih.gov
Cyclopentyl methyl ether (CPME)Low water solubility, low toxicity, stable. nih.gov nih.gov
Catalyst Solid AcidsEasy to handle, less corrosive, recyclable. scirp.org scirp.org
Alcohol Dehydrogenases (ADHs)High selectivity, mild reaction conditions. nih.gov nih.gov
LipasesEnantioselective, useful for kinetic resolutions. nih.gov nih.gov

Waste Minimization and Atom Economy Considerations

A core principle of green chemistry is the prevention of waste rather than its treatment after it has been created. researchgate.net Two key metrics for evaluating the efficiency and waste generation of a chemical process are atom economy and the E-factor (Environmental factor). researchgate.net

Atom Economy: Developed by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgchemistry-teaching-resources.com Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate byproducts. chemistry-teaching-resources.com A 100% atom economy means that all the atoms in the reactants have been converted into the final product, with no waste generated. jocpr.com

Waste Minimization: The E-factor quantifies the amount of waste produced per unit of product. researchgate.net An ideal E-factor is 0, signifying a waste-free process. researchgate.net Strategies to minimize waste include using catalytic reactions, which reduce the need for stoichiometric reagents, and designing synthetic routes with fewer steps, thereby reducing the number of isolation and purification stages. researchgate.netchemistry-teaching-resources.com The use of recyclable catalysts and solvents also contributes significantly to waste reduction. google.com

Table 3: Green Chemistry Metrics

MetricDescriptionIdeal Value
Atom Economy The measure of the efficiency of reactant atoms incorporated into the desired product. researchgate.net100%
E-Factor Quantifies the waste generated per unit of product. researchgate.net0

By focusing on high atom economy and a low E-factor, the synthesis of this compound can be designed to be more sustainable and economically viable.

Energy Efficiency in Synthetic Pathways (e.g., Ultrasound-assisted synthesis)

Sonication, the application of ultrasound energy to a chemical reaction, can lead to significantly shorter reaction times, milder reaction conditions, and higher yields compared to conventional methods. researchgate.netnih.gov The physical phenomenon responsible for these effects is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, accelerating chemical reactions. researchgate.net

Ultrasound has been successfully applied to a variety of reactions, including condensations, cyclizations, and the synthesis of heterocyclic compounds. researchgate.netnih.gov For example, the synthesis of azetidin-2-one (B1220530) derivatives, which required 8-10 hours by conventional refluxing, was completed in just 2 hours using ultrasonication. nih.gov This reduction in reaction time directly translates to significant energy savings. Furthermore, ultrasound can enable reactions to proceed under solvent-free conditions, further enhancing the green credentials of the synthesis. researchgate.net

The use of ultrasound can also influence the properties of nanomaterials, controlling particle size, surface area, and crystallinity, which can be beneficial when preparing catalysts for the synthesis. researchgate.net The development of ultrasound-assisted pathways for the synthesis of this compound holds the potential for a more energy-efficient and sustainable manufacturing process. acs.orgacs.org

Reactivity and Mechanistic Investigations of 1 Chloro 3 Octanol

Reactions of the Halogen Moiety

The primary chloride at the C1 position is susceptible to reactions typical of alkyl halides, namely nucleophilic substitution and, to a lesser extent, elimination.

Nucleophilic Substitution Reactions

The carbon atom bonded to the chlorine is electrophilic due to the halogen's electronegativity, making it a target for nucleophiles. viu.ca As a primary alkyl halide, 1-chloro-3-octanol is expected to favor bimolecular nucleophilic substitution (SN2) reactions. libretexts.org This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral, and occurs in a single, concerted step. nih.gov

A variety of nucleophiles can displace the chloride ion, leading to a diverse range of products. The general transformation involves the replacement of the C-Cl bond with a C-Nu bond (where Nu is the nucleophile). viu.ca For example, reaction with hydroxide (B78521) ions yields an alcohol, while reaction with ammonia (B1221849) produces an amine. physicsandmathstutor.comchemguide.co.uk

Table 1: Expected Products from SN2 Reactions of this compound

Nucleophile (Nu:⁻)Reagent ExampleProduct NameProduct Structure
Hydroxide (OH⁻)Sodium Hydroxide (NaOH)Octane-1,3-diolC₅H₁₁CH(OH)CH₂CH₂OH
Cyanide (CN⁻)Potassium Cyanide (KCN)3-Hydroxy-nonanenitrileC₅H₁₁CH(OH)CH₂CH₂CN
Ammonia (NH₃)Ammonia (NH₃)1-Amino-octan-3-olC₅H₁₁CH(OH)CH₂CH₂NH₂
Azide (N₃⁻)Sodium Azide (NaN₃)1-Azido-octan-3-olC₅H₁₁CH(OH)CH₂CH₂N₃

The efficiency of these reactions is contingent on factors such as the strength of the nucleophile, solvent, and temperature. The hydroxyl group at C3 can also influence the reaction, a concept explored further in section 3.3.

Elimination Reactions and Olefin Formation

While primary alkyl halides are more prone to substitution, elimination reactions can occur, particularly with the use of strong, sterically hindered bases and high temperatures. science-revision.co.uk In the case of this compound, an E2 (bimolecular elimination) mechanism would be expected. This reaction involves the abstraction of a proton from the carbon adjacent to the chlorine-bearing carbon (the β-carbon), with the simultaneous departure of the chloride leaving group, to form a double bond. science-revision.co.uk

The primary product of the E2 elimination of this compound would be oct-1-en-3-ol . The use of hot, ethanolic potassium hydroxide favors elimination over substitution. chemguide.co.ukscience-revision.co.uk

Reactions of the Hydroxyl Moiety

The secondary hydroxyl group at the C3 position exhibits reactivity characteristic of alcohols, including oxidation, esterification, and etherification.

Oxidation Reactions to Carbonyl Compounds

The secondary alcohol group of this compound can be oxidized to form a ketone. britannica.comsavemyexams.com This transformation involves the removal of a hydrogen atom from the carbon and the hydrogen from the hydroxyl group, resulting in the formation of a carbon-oxygen double bond. The product of this reaction is 1-chloro-3-octanone .

A variety of oxidizing agents can accomplish this conversion. Strong oxidants like chromic acid (H₂CrO₄), generated from sodium or potassium dichromate (K₂Cr₂O₇) and sulfuric acid, are effective. britannica.comlibretexts.org During this reaction, the orange dichromate(VI) ion is reduced to the green chromium(III) ion, providing a visual indication of the reaction's progress. savemyexams.comphysicsandmathstutor.com Milder, more selective reagents such as pyridinium (B92312) chlorochromate (PCC) also yield the ketone without affecting other parts of the molecule.

Table 2: Common Oxidizing Agents for Secondary Alcohols

ReagentTypical ConditionsProduct
Chromic Acid (H₂CrO₄) / Jones Reagent (CrO₃, H₂SO₄, acetone)Aqueous acid1-Chloro-3-octanone
Potassium Dichromate (K₂Cr₂O₇) / Sulfuric Acid (H₂SO₄)Aqueous acid, heat1-Chloro-3-octanone
Pyridinium Chlorochromate (PCC)Anhydrous CH₂Cl₂1-Chloro-3-octanone
Dess-Martin Periodinane (DMP)CH₂Cl₂, room temperature1-Chloro-3-octanone

Tertiary alcohols are resistant to oxidation under these conditions, a key distinction in the reactivity of different alcohol classes. savemyexams.comcsueastbay.edu

Esterification and Etherification Reactions

Esterification: The hydroxyl group of this compound can react with carboxylic acids or their derivatives (like acyl chlorides or acid anhydrides) to form esters. chemguide.co.uk The most common method is the Fischer esterification, where the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk This is a reversible process. For example, reacting this compound with acetic acid would yield 1-chloro-octan-3-yl acetate . The reaction of haloalcohols with acylating agents is a known route to halohydrin esters. rsc.org

Etherification: Ethers can be synthesized from the hydroxyl group, most commonly via the Williamson ether synthesis. masterorganicchemistry.com This two-step process involves first deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form a more nucleophilic alkoxide ion. This alkoxide then undergoes an SN2 reaction with an alkyl halide to form the ether. masterorganicchemistry.com For instance, reacting the alkoxide of this compound with methyl iodide would produce 1-chloro-3-methoxyoctane .

Interactions and Synergistic Reactivity of Dual Functionalities

The presence of both a chloro and a hydroxyl group in a 1,3-relationship within the same molecule gives rise to unique reactivity, most notably through intramolecular reactions. wuxibiology.comnih.gov

The most significant synergistic reaction for 1,3-halohydrins like this compound is intramolecular cyclization to form a four-membered ring. umich.eduegyankosh.ac.in In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This intramolecular nucleophile can then attack the electrophilic carbon at C1, displacing the chloride ion in an intramolecular SN2 reaction. semanticscholar.org This process, a variation of the Williamson ether synthesis, results in the formation of a cyclic ether. masterorganicchemistry.com For this compound, this reaction yields 2-pentyl-oxetane . egyankosh.ac.inacs.org

This cyclization is a key pathway for 1,3-halohydrins in alkaline media and often competes with intermolecular substitution and elimination reactions. umich.edu The efficiency of oxetane (B1205548) formation is a classic example of how the dual functionalities within the molecule work in concert to facilitate a reaction that would be unlikely to occur between two separate molecules. researchgate.net This type of bifunctional catalysis, where one part of the molecule activates another, is a powerful concept in synthesis. nih.govresearchgate.net

Detailed Reaction Pathway Elucidation

The primary reaction pathway for this compound under basic conditions is an intramolecular SN2 reaction, where the deprotonated hydroxyl group acts as a nucleophile, attacking the carbon atom bearing the chlorine and displacing the chloride ion to form an epoxide ring. This conversion of a deprotonated halohydrin to its corresponding epoxide is a classic example of the Williamson ether synthesis applied intramolecularly.

Computational studies using density functional theory (DFT) have been instrumental in understanding the mechanistic details and spontaneity of this transformation for halohydrins. idsi.md These studies show that the formation of geometrically-strained epoxides from deprotonated halohydrins is driven by a combination of factors, including the favorable solvation of the products, the higher bond enthalpy of C-O bonds compared to C-Cl bonds, and an increased vibrational entropy of the epoxide relative to the starting halohydrin. idsi.md

Kinetic Studies and Reaction Rate Determination

Theoretical studies have calculated the activation energies for the conversion of deprotonated primary, secondary, and tertiary halohydrins into their corresponding epoxides. idsi.md As a secondary halohydrin, this compound's reactivity is expected to fit within this framework. The analysis of different energetic contributions reveals that the increased reactivity of secondary halohydrins over what might be expected is largely due to vibrational and entropic effects. idsi.md When these effects are disregarded, the activation energy trend increases monotonically from primary to secondary to tertiary halohydrins. idsi.md However, the inclusion of vibrational and entropic effects at a given temperature alters this trend, highlighting the unique kinetic behavior of secondary systems. idsi.md

Application of the Eyring equation to the computed activation energies allows for the prediction of relative reaction rates. These calculations predict a significant decrease in the reaction rate when moving from a secondary to a tertiary halohydrin, underscoring the influence of steric hindrance on the kinetics of the intramolecular SN2 reaction. idsi.md

Computational Modeling of Transition States and Energy Barriers

Computational chemistry, particularly DFT, provides a powerful tool for visualizing the transition states and quantifying the energy barriers involved in the reaction pathways of this compound. For the intramolecular cyclization to form the epoxide, a key transition state involves the alkoxide attacking the carbon-bearing chlorine atom.

Modeling of a generic secondary halohydrin, which serves as a direct proxy for this compound, has elucidated the energetic landscape of this reaction. The calculations, performed with density functional theory and triple-ζ basis sets and incorporating solvation effects via the Polarizable Continuum Model (PCM), provide specific energy values for the reaction. idsi.md The transition state geometry shows the nucleophilic oxygen atom approaching the electrophilic carbon in a trajectory suitable for the SN2 displacement of the chlorine atom. idsi.md

The computed energetic barriers for the conversion of deprotonated halohydrins into their corresponding epoxides demonstrate the feasibility of the reaction.

Table 1: Computed Energetic Barriers for Epoxide Formation from Halohydrins Data derived from computational modeling of representative halohydrins at 350 K, including solvation, ZPVE, and vibrational effects. idsi.md

Reactant TypeΔG‡ (Activation Free Energy) (kJ/mol)
Primary Halohydrin61.3
Secondary Halohydrin71.5
Tertiary Halohydrin102.2

These computational results underscore that while the reaction for a secondary halohydrin like this compound has a higher energy barrier than that for a primary halohydrin, it is significantly more favorable than the reaction for a tertiary halohydrin, which is kinetically hindered. idsi.md

Applications of 1 Chloro 3 Octanol As a Building Block in Complex Organic Synthesis

Precursor for Pharmacologically Active Compounds and Intermediates

While specific, commercially available drugs directly synthesized from 1-chloro-3-octanol are not prominently documented, its structure is emblematic of precursors used in medicinal chemistry. The dual functionality allows for selective and sequential reactions to build molecular complexity. The hydroxyl group can be converted to esters, ethers, or oxidized to a ketone, while the chloride can be displaced by a variety of nucleophiles (e.g., amines, azides, cyanides) to introduce new functional groups.

The synthesis of enantioenriched α-haloamides, which are valuable intermediates in the pharmaceutical industry, highlights the utility of molecules containing both a halogen and a chiral center. nih.gov These "linchpin" molecules can be diversified; for instance, the chloride can undergo SN2 reactions to yield α-amino or α-oxyamides. nih.gov Similarly, related haloalcohols serve as key starting materials in the synthesis of bioactive compounds. For example, 3-chloro-1-propanol (B141029) is a precursor for creating 1,2,3-triazole-based acetaminophen (B1664979) derivatives, which are designed as potential non-toxic agents with anti-inflammatory and anticancer properties. researchgate.netpreprints.org The structural motifs present in this compound are therefore highly relevant for the synthesis of new chemical entities with potential therapeutic applications.

The table below outlines potential synthetic transformations of this compound relevant to creating pharmacologically active intermediates.

Functional GroupReagent ExampleProduct Functional GroupPotential Pharmacological Relevance
Secondary AlcoholCarboxylic Acid / Acyl ChlorideEsterProdrugs, Bioactive Esters
Secondary AlcoholAlkyl Halide (Williamson Ether Synthesis)EtherCommon moiety in drug molecules
Alkyl ChlorideSodium Azide (NaN₃)Alkyl AzidePrecursor to amines and triazoles preprints.org
Alkyl ChlorideAmmonia (B1221849) / AminesAmineEssential functional group in many APIs
Alkyl ChlorideSodium Cyanide (NaCN)NitrilePrecursor to carboxylic acids and amines

Role in the Synthesis of Specialty Chemicals and Materials

The distinct reactivity of the hydroxyl and chloro- functionalities makes this compound a valuable component in the synthesis of specialized chemical products and materials.

In polymer science, monomers with two or more reactive sites are essential for creating linear polymers, cross-linked networks, and functionalized materials. This compound can act as such a monomer. For instance, the hydroxyl group can undergo esterification or etherification to be incorporated into a polyester (B1180765) or polyether backbone. The pendant chloromethyl group can then serve as a site for post-polymerization modification or as an initiation site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP).

A closely related isomer, 8-chloro-1-octanol (B20424), has been explicitly used in the preparation of new macroporous polymers functionalized with triisobutylphosphine (B1585466) sulphide. sigmaaldrich.com This demonstrates the utility of chloro-alcohols in creating functional polymeric materials. Furthermore, simple alcohols like 1-octanol (B28484) are used in the synthesis of conjugated polymers, where the alkoxy side chains influence the material's properties. researchgate.net The presence of a chloro- group in this compound offers an additional reactive handle for grafting or cross-linking, which is not available in simple octanol (B41247).

Asymmetric catalysis relies on chiral molecules, such as ligands and auxiliaries, to control the stereochemical outcome of a reaction. sigmaaldrich.com Enantiomerically pure secondary alcohols are common precursors for these chiral molecules. sfu.ca The chiral alcohol (R)-2-octanol, an isomer of this compound, is used as a starting material for new chiral Schiff bases and in the synthesis of chiral liquid crystals. researchgate.net

This establishes a clear precedent for using the chiral scaffold of octanol to induce asymmetry. (R)- or (S)-1-chloro-3-octanol can serve as a valuable chiral pool reagent for the synthesis of novel chiral ligands. The hydroxyl group can be used as an anchoring point for a metal-coordinating group, while the alkyl chloride provides a reactive site for further elaboration of the ligand structure, an advantage over simple chiral alcohols like 2-octanol. The development of new chiral ligands is a continuous effort in chemistry to enable the efficient synthesis of enantiopure molecules for the pharmaceutical and agrochemical industries. sigmaaldrich.compsu.edu

Liquid crystals are materials that exhibit phases between a conventional liquid and a solid crystal. mdpi.com Their molecular structure typically consists of a rigid core and flexible terminal chains. Chloroalkanols are known precursors in the synthesis of liquid crystalline compounds. mdpi.com Specifically, the isomer 8-chloro-1-octanol is employed in the synthesis of new mesogenic (liquid crystal-forming) azomethine diols. sigmaaldrich.com

Furthermore, chiral alcohols are incorporated into molecular structures to induce chiral mesophases, such as ferroelectric liquid crystal phases. researchgate.net Research has shown that chiral molecules based on (R)-2-octanol form the basis of various liquid crystalline materials. researchgate.netmdpi.com Given these examples, enantiopure this compound is a highly suitable candidate for synthesizing novel chiral liquid crystals. The octyl chain provides the necessary flexible tail, the chiral center can induce ferroelectricity, and the chloro- group offers a site for further modification to fine-tune the material's mesomorphic properties.

Derivatization for Advanced Materials Science

Derivatization refers to the chemical modification of a compound to produce a new substance with different properties. The bifunctional nature of this compound makes it an ideal platform for derivatization to create advanced materials. The hydroxyl and chloro- groups can be reacted in a specific order to build complex molecular architectures.

For example, the hydroxyl group could first be attached to a polymer backbone or a surface. rsc.org The still-reactive chloro- group would then be available for a second, different chemical transformation, such as grafting a different polymer chain or attaching a bioactive molecule. This step-wise reactivity is crucial for creating well-defined, functional materials. Such derivatization strategies are employed to create specialty products ranging from functional polymers and chiral stationary phases for chromatography to the components of liquid crystal displays. mdpi.commdpi.com

The table below summarizes the documented and potential applications of this compound and its close isomers in materials science.

Application AreaSpecific UseRelated Compound ExampleResulting Product/MaterialReference(s)
Polymer Science Monomer for functional polymers8-Chloro-1-octanolMacroporous functionalized polymer sigmaaldrich.com
Asymmetric Synthesis Precursor for chiral molecules(R)-2-octanolChiral Schiff bases, Chiral liquid crystals researchgate.net
Liquid Crystals Synthesis of mesogenic diols8-Chloro-1-octanolAzomethine diols sigmaaldrich.com
Liquid Crystals Chiral dopant/precursor(R)-2-octanolChiral smectic liquid crystals researchgate.netmdpi.com

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of organic molecules like 1-Chloro-3-octanol, offering insights into its atomic and molecular framework through the interaction of electromagnetic radiation with the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds. jchps.comuobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, ¹H NMR and ¹³C NMR are the most relevant techniques.

In the ¹H NMR spectrum of this compound, the number of signals corresponds to the number of chemically non-equivalent protons. jchps.com The position of these signals (chemical shift, δ), their splitting patterns (multiplicity), and the area under each signal (integration) provide a wealth of structural information.

Expected ¹H NMR Spectral Data for this compound:

Protons Chemical Shift (δ, ppm) (Predicted) Multiplicity Integration
CH₃ (H-8) ~0.9 Triplet (t) 3H
-(CH₂)₄- (H-4, H-5, H-6, H-7) ~1.2-1.6 Multiplet (m) 8H
CH₂Cl (H-1) ~3.6 Triplet (t) 2H
CHOH (H-3) ~3.7-3.8 Multiplet (m) 1H
OH Variable Singlet (s) 1H

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Spectral Data for this compound:

Carbon Atom Chemical Shift (δ, ppm) (Predicted)
C-8 ~14
C-7 ~22
C-6 ~25
C-5 ~29
C-4 ~36
C-2 ~40
C-1 ~47

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. wiley.comlibretexts.org

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. vscht.cz The presence of a hydroxyl (-OH) group in this compound is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-Cl bond will show a characteristic absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. libretexts.orglibretexts.org

Characteristic IR Absorption Bands for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretch 3200-3600 (broad)
C-H (sp³) Stretch 2850-3000
C-O Stretch 1050-1150

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is also sensitive to the vibrations of molecular bonds. horiba.com It is particularly useful for analyzing bonds that are weakly active in IR spectroscopy. libretexts.org For this compound, Raman spectroscopy would also be expected to show bands corresponding to the C-Cl and C-O stretching vibrations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. uobasrah.edu.iq When this compound is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion can undergo fragmentation.

The presence of chlorine is often indicated by a characteristic isotopic pattern in the mass spectrum, with peaks for the molecular ion containing ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. libretexts.orgdocbrown.info The fragmentation pattern provides clues to the molecule's structure. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration. libretexts.org

Expected Mass Spectral Fragments for this compound:

m/z Value Possible Fragment Ion
164/166 [M]⁺ (Molecular ion)
146/148 [M-H₂O]⁺ (Dehydration)
115 [M-CH₂Cl]⁺
73 [CH(OH)CH₂CH₃]⁺

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating components of a mixture and for quantifying the amount of a specific compound present.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Gas chromatography (GC) is an ideal method for the analysis of volatile compounds like this compound. africanjournalofbiomedicalresearch.com In GC, the sample is vaporized and transported through a column by a carrier gas. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase within the column. libretexts.org The time it takes for a compound to travel through the column, known as the retention time, is a characteristic property that can be used for identification. libretexts.org GC is also used to determine the purity of a sample. libretexts.org

When coupled with a mass spectrometer (GC-MS), this technique provides a powerful tool for both the separation and identification of compounds in a mixture. iscientific.orgepa.gov As the separated components elute from the GC column, they are directly introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for definitive identification and is particularly useful for trace analysis in complex matrices. researchgate.net

Typical GC Conditions for Analysis of Chlorinated Alcohols:

Parameter Condition
Column DB-5 or similar non-polar column
Injector Temperature 200-250 °C
Oven Temperature Program Ramped, e.g., 50 °C to 250 °C
Carrier Gas Helium or Nitrogen

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. Given that this compound is a neutral compound with limited UV absorbance, its analysis often relies on reversed-phase HPLC (RP-HPLC). In RP-HPLC, the solute partitions between a polar mobile phase and a non-polar (hydrophobic) stationary phase. viu.ca The retention of a compound in this system is strongly correlated with its hydrophobicity. viu.canih.gov

The octanol-water partition coefficient (Kow) is a key measure of a compound's lipophilicity, and there is a strong correlation between a compound's retention time in RP-HPLC and its log Kow value. viu.canih.govnih.gov This relationship allows for the estimation of physicochemical properties directly from chromatographic data. For the separation of this compound, a C18 (octadecylsilane) column is typically employed, providing a non-polar micro-environment for the analyte to interact with. viu.caecetoc.org The mobile phase usually consists of a mixture of water and an organic modifier like methanol (B129727) or acetonitrile. nih.govnju.edu.cn Detection can be challenging; while UV detection is common in HPLC, the low chromophoric activity of alcohols necessitates either derivatization or the use of more universal detectors like a refractive index (RI) detector.

Derivatization Strategies for Enhanced Analysis

For analytes like this compound, which lack a native chromophore or fluorophore, derivatization is a critical strategy to enhance analytical performance. researchgate.netresearchgate.net This process involves a chemical reaction to modify the analyte's functional group—in this case, the hydroxyl group—to attach a labeling agent. actascientific.com The primary goals of derivatization are to improve detectability, particularly for UV or fluorescence detectors, and to enhance the chromatographic properties of the analyte, such as its volatility or peak shape. researchgate.netcopernicus.org

Pre-column and Post-column Derivatization Techniques

Derivatization can be performed either before the analyte enters the chromatographic column (pre-column) or after it has been separated but before it reaches the detector (post-column). actascientific.com

Pre-column derivatization is the more common approach where the analyte is reacted with a derivatizing reagent prior to injection into the HPLC system. researchgate.net For alcohols like this compound, reagents such as aromatic acid chlorides (e.g., benzoyl chloride) are used. scirp.orgnih.gov This reaction converts the alcohol into an ester that contains a strong chromophore, making it easily detectable by UV detectors. This method is versatile but requires careful control to ensure the reaction goes to completion and to manage any excess reagent that might interfere with the chromatogram. scirp.orgacademicjournals.org

Post-column derivatization involves mixing the column effluent with a reagent in a reaction coil before it enters the detector. researchgate.netx-mol.com This technique avoids potential interference from excess reagent, as the reagent is introduced after the separation has already occurred. A notable post-column method for alcohols involves a thiosulfate-catalyzed reaction with Cerium(IV). researchgate.netx-mol.combenthamdirect.com The alcohol reduces Ce(IV) to the fluorescent Ce(III), which is then detected. researchgate.netx-mol.combenthamdirect.com This provides a sensitive and selective detection method for alcohols that have been separated chromatographically. researchgate.net

Solid-Phase Analytical Derivatization (SPAD)

Solid-Phase Analytical Derivatization (SPAD) is an advanced sample preparation technique that integrates derivatization with solid-phase extraction (SPE). researchgate.netnih.gov This method simplifies sample handling, reduces solvent consumption, and often results in cleaner sample extracts. researchgate.netnih.gov

In a SPAD process for an alcohol like this compound, the derivatizing reagent is chemically bonded to a solid support material, which is then packed into a cartridge. nih.gov For instance, a reagent containing an acyl group, such as a 3,5-dinitrobenzoyl moiety, can be immobilized on a polymer. nih.gov The sample containing this compound is passed through the cartridge. The alcohol reacts with the immobilized reagent on the solid phase. After the reaction, unreacted sample components and matrix interferents can be washed away. Finally, the derivatized analyte is eluted from the support using a small volume of solvent and is ready for analysis. A key advantage is that the excess derivatizing reagent remains bound to the solid phase, preventing it from contaminating the final sample and interfering with the chromatographic analysis. nih.govnih.gov

Theoretical and Computational Chemistry Studies of 1 Chloro 3 Octanol

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its geometry and electronic structure. These calculations can be broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical methods, each offering a different balance of accuracy and computational cost. nih.gov

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govacs.org For 1-chloro-3-octanol, DFT calculations can be applied to determine its most stable three-dimensional structure (optimized geometry) by finding the minimum energy conformation.

Key applications of DFT for this compound include:

Geometric Optimization: Predicting bond lengths, bond angles, and dihedral angles for the molecule's lowest energy state.

Electronic Property Calculation: Determining properties such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the molecular electrostatic potential map. These properties are crucial for understanding the molecule's reactivity, polarity, and potential sites for intermolecular interactions.

Vibrational Analysis: Calculating vibrational frequencies, which can be used to predict and interpret infrared (IR) spectra.

DFT methods have been shown to yield reliable results for predicting molecular properties, often with better accuracy than semi-empirical methods. chemrxiv.org

Ab initio and semi-empirical methods offer alternative approaches to quantum chemical calculations. nih.gov

Ab Initio Methods: These "from the beginning" methods are based on first principles without using experimental data in their fundamental formulation. researchgate.net They are highly accurate but computationally intensive, making them suitable for smaller molecules or for benchmarking other methods. For a molecule like this compound, ab initio calculations could provide a very precise determination of its electronic energy and structure.

Semi-Empirical Methods: These methods incorporate some experimental parameters to simplify the calculations, making them significantly faster than DFT or ab initio methods. nih.govdntb.gov.ua While less accurate, they are useful for rapid screening of large numbers of molecules or for studying very large systems where more rigorous methods would be computationally prohibitive. chemrxiv.org Methods like PM7 have been used to calculate properties such as the octanol-water partition coefficient. dntb.gov.ua

Method Type Description Typical Application for this compound
Density Functional Theory (DFT) Uses electron density to calculate the energy of the system. Offers a good balance of accuracy and computational cost. chemrxiv.orgGeometry optimization, electronic property analysis, prediction of IR spectra.
Ab Initio Solves the Schrödinger equation from first principles with no experimental parameters. researchgate.netHigh-accuracy energy and structural calculations, benchmarking results from other methods.
Semi-Empirical Simplifies calculations by using parameters derived from experimental data. nih.govRapid calculation of properties like LogP for initial screening, studies on very large molecular systems.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insights into its dynamic behavior, conformational flexibility, and interactions with other molecules, such as solvents. nih.govchemrxiv.org

By simulating the trajectory of this compound in a solvent like water or n-octanol, MD can be used to:

Analyze Conformational Preferences: The flexible alkyl chain of this compound can adopt numerous conformations. MD simulations can explore this conformational landscape to identify the most probable shapes the molecule assumes in solution.

Study Intermolecular Interactions: Simulations can reveal how this compound interacts with surrounding solvent molecules. nih.govacs.org This includes analyzing the formation and lifetime of hydrogen bonds between the hydroxyl group of this compound and water molecules, which is critical for understanding its solubility and partitioning behavior. researchgate.net These simulations are essential for calculating properties like the free energy of solvation, a key component in predicting partition coefficients. nih.govchemrxiv.org

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physical or chemical properties. researchgate.net These models use calculated molecular descriptors (numerical representations of a molecule's structure) to predict properties without the need for direct experimental measurement.

The n-octanol/water partition coefficient (expressed as Log P for neutral species or Log D for ionized species at a specific pH) is a critical parameter that measures a compound's hydrophobicity. researchgate.netnih.gov It is widely used to predict the environmental fate and biological activity of chemicals. nih.gov

QSPR models are frequently used to predict Log P. For this compound, various computational tools can estimate this value based on its structure. For example, the XLogP3 model, which is a QSPR method based on atomic contributions, predicts a Log P value of 2.9 for this compound. nih.gov This value suggests that the compound is significantly more soluble in octanol (B41247) than in water, indicating its lipophilic (fat-loving) nature.

Computed Partition Coefficient for this compound

Property Predicted Value Method

Computational methods, particularly quantum chemical calculations like DFT, can be used to model and predict spectroscopic data. This is a powerful tool for structural elucidation and for interpreting experimental spectra.

For this compound, these methods can predict:

Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule's chemical bonds, a theoretical IR spectrum can be generated. The predicted frequencies for O-H, C-H, C-O, and C-Cl bond stretching and bending would help in assigning the peaks in an experimental spectrum.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule. These predicted shifts are valuable for confirming the molecular structure by comparing them with experimentally obtained NMR data.

Reaction Mechanism Modeling and Computational Reaction Kinetics

A comprehensive review of scientific literature reveals a notable absence of specific theoretical and computational studies focused on the reaction mechanism and computational reaction kinetics of this compound. While computational methods are extensively used to model reaction mechanisms and predict kinetic parameters for a wide range of organic compounds, dedicated research on this compound appears to be limited or not publicly available.

Generally, theoretical studies of similar haloalkanes involve the use of quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, to explore potential reaction pathways. These studies typically investigate mechanisms like nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. For an alcohol like this compound, potential reactions for computational modeling could include its dehydration, oxidation, or reactions involving the chlorine substituent.

Computational reaction kinetics for such a compound would involve calculating the transition state geometries and energies to determine activation barriers and reaction rates. This data provides valuable insights into the thermodynamics and kinetics of the reactions, helping to predict the most favorable reaction pathways under different conditions.

Although no specific data tables or detailed research findings for this compound can be presented, the following table outlines the typical parameters that would be investigated in such a computational study, based on methodologies applied to analogous compounds.

Parameter Typical Computational Method Information Yielded
Optimized GeometriesDFT (e.g., B3LYP/6-31G)Bond lengths, bond angles, and dihedral angles of reactants, transition states, and products.
Vibrational FrequenciesDFT (e.g., B3LYP/6-31G)Characterization of stationary points (minima and saddle points) and calculation of zero-point vibrational energies.
Activation Energy (Ea)Transition State Theory (TST)The minimum energy required for a reaction to occur, determining the reaction rate.
Enthalpy of Reaction (ΔH)DFT/ab initio calculationsThe net energy change during a reaction, indicating whether it is exothermic or endothermic.
Gibbs Free Energy of Activation (ΔG‡)TST with DFT calculationsThe spontaneity of the formation of the transition state, directly related to the reaction rate constant.
Rate Constants (k)TST calculationsQuantitative measure of the speed of a chemical reaction.

The lack of specific computational studies on this compound represents a research gap. Future computational work could provide valuable insights into its reactivity and potential applications. Such studies would likely follow the established theoretical frameworks used for other substituted alkanols and halogenated hydrocarbons.

Environmental Fate and Degradation Pathways of 1 Chloro 3 Octanol

Abiotic Degradation Processes

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For 1-Chloro-3-octanol, these processes primarily include hydrolysis, photolysis, and oxidation by reactive species.

Hydrolysis Mechanisms and Kinetics

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. In the case of this compound, the primary site for hydrolysis is the carbon-chlorine (C-Cl) bond.

Mechanisms : The hydrolysis of chloroalkanes can proceed through nucleophilic substitution, where a hydroxide (B78521) ion (OH⁻) or water molecule replaces the chlorine atom. This reaction would convert this compound to 1,3-octanediol. The rate of hydrolysis for chloroalkanes is influenced by factors such as pH and temperature. osti.govyoutube.com Generally, the hydrolysis of chloroalkanes is a slow process under typical environmental conditions (neutral pH, ambient temperature). osti.govtandfonline.com For many chlorinated alkanes, environmental half-lives due to hydrolysis can range from days to thousands of years, depending on the specific structure. osti.gov

Kinetics : The strength of the C-Cl bond is a critical factor determining the rate of hydrolysis. youtube.com While specific kinetic data for this compound is unavailable, studies on other chlorinated alkanes show a wide range of reactivity. osti.gov For instance, some compounds exhibit reactivity that increases in basic solutions, while others show no significant reaction. osti.govlibretexts.org It is expected that hydrolysis would not be a significant degradation pathway for this compound compared to other processes like photo-oxidation and biodegradation. europa.eu

Process Description Expected Products Significance
Hydrolysis Cleavage of the C-Cl bond by water, potentially accelerated by alkaline conditions.1,3-Octanediol, Chloride ionGenerally slow under typical environmental pH and temperature; likely a minor degradation pathway.

Oxidation by Reactive Species (e.g., OH radicals)

In the atmosphere, volatile and semi-volatile organic compounds are primarily degraded by reaction with hydroxyl (•OH) radicals.

Mechanism : The •OH radical initiates the degradation of this compound by abstracting a hydrogen atom from the carbon chain or the hydroxyl group. copernicus.org This creates an alkyl or alkoxy radical, which then reacts rapidly with molecular oxygen (O₂), leading to a cascade of reactions that ultimately break down the original molecule into smaller, oxidized products like aldehydes, ketones, and carboxylic acids. copernicus.org For medium-chain chloroalkanes (C14-17), the estimated atmospheric half-life for reaction with hydroxyl radicals is about 1-2 days. europa.eu Short-chain chlorinated paraffins are also susceptible to photochemical degradation by both hydrated electrons and hydroxyl radicals in sunlit surface waters. chemrxiv.org

Products : The oxidation of the secondary alcohol group in this compound would likely yield a ketone, specifically 1-chloro-3-octanone. libretexts.orgsavemyexams.comorganic-chemistry.org Oxidation at other positions on the alkyl chain would lead to a variety of other oxygenated and potentially chlorinated products.

Reactive Species Reaction Type Estimated Atmospheric Half-life (Analog) Potential Products
Hydroxyl Radical (•OH) Hydrogen Abstraction1-2 days (based on C14-17 chloroalkanes) europa.eu1-chloro-3-octanone, other oxygenated and fragmented compounds

Biotic Degradation Processes (Biodegradation)

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. This is a crucial process for the removal of many organic pollutants from soil and water.

Aerobic Degradation Mechanisms

Under aerobic conditions (in the presence of oxygen), microorganisms can degrade both the alkyl chain and the chlorinated portion of the molecule.

Mechanisms : Aerobic bacteria can utilize alkanes and alcohols as sources of carbon and energy. taylorandfrancis.comethz.ch The degradation of this compound would likely involve several enzymatic steps. The secondary alcohol group can be oxidized by alcohol dehydrogenases to form the corresponding ketone (1-chloro-3-octanone). savemyexams.comlibretexts.org The alkyl chain can be broken down through processes like β-oxidation, similar to the metabolism of fatty acids. taylorandfrancis.com The carbon-chlorine bond can be cleaved by specific enzymes called dehalogenases, which replace the chlorine atom with a hydroxyl group, detoxifying the compound. nih.gov The degradation of some chlorinated alcohols has been shown to proceed via oxidation of the alcohol to a chloro-aldehyde and then a chloro-acid, followed by dehalogenation. nih.gov

Process Enzymes Involved (Examples) Potential Intermediates/Products
Oxidation of Alcohol Alcohol Dehydrogenase1-chloro-3-octanone
Dehalogenation Dehalogenase1,3-octanediol
Chain Cleavage Monooxygenases, β-oxidation enzymesShorter-chain fatty acids, CO₂, Water

Anaerobic Degradation and Reductive Dehalogenation

In anaerobic environments (lacking oxygen), such as deep sediments and some groundwater, a different set of microbial processes occurs.

Mechanisms : Long-chain alcohols and fatty acids can be degraded anaerobically by syntrophic bacteria in conjunction with methanogens. europa.eunih.govd-nb.info The degradation of the octanol (B41247) component would likely proceed through β-oxidation to form acetate, which is then converted to methane (B114726) and carbon dioxide. nih.gov

Reductive Dehalogenation : A key anaerobic process for chlorinated compounds is reductive dehalogenation. oup.com In this process, certain anaerobic bacteria use the chlorinated compound as an electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom. nih.govorganic-chemistry.orgpsu.educdnsciencepub.comrsc.org This would convert this compound to 3-octanol. This process is significant because it reduces the toxicity of the compound and can be the first step toward complete mineralization. nih.gov

Process Conditions Description Potential Products
Anaerobic Biodegradation Anoxic/AnaerobicBreakdown of the carbon chain via fermentation and syntrophic oxidation.Acetate, Methane, CO₂
Reductive Dehalogenation AnaerobicRemoval of the chlorine atom, replaced by a hydrogen atom.3-Octanol, Chloride ion

Environmental Compartment Distribution and Transport Modeling of this compound

The environmental distribution of this compound is governed by its physicochemical properties, which dictate its partitioning between soil, water, and air. Modeling studies, though not extensively focused on this specific compound, allow for predictions of its behavior in various environmental compartments. These models utilize data on structurally similar compounds and quantitative structure-activity relationships (QSAR) to estimate its environmental fate.

Soil and Sediment Adsorption/Desorption Studies

For chlorinated hydrocarbons, the amount of organic matter in the soil is a primary determinant of adsorption. nih.gov An increase in soil organic carbon generally leads to greater adsorption of hydrophobic organic contaminants, which reduces their mobility and bioavailability. iwaponline.com The process can often be described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which is a measure of the chemical's tendency to be sorbed by soil or sediment. The adsorption of chlorinated compounds can also be influenced by the type of clay minerals present in the soil. researchgate.net

Given the structure of this compound, which includes both a hydrophobic octyl chain and a polar hydroxyl group, its adsorption behavior is expected to be complex. The presence of the hydroxyl group may increase its water solubility compared to a non-hydroxylated chloro-octane, potentially reducing its tendency to adsorb to soil organic matter. Conversely, the long carbon chain contributes to its hydrophobic character, promoting adsorption.

Table 1: Estimated Soil Adsorption Properties for this compound and Related Compounds

CompoundLog Kow (estimated)Soil Organic Carbon Partition Coefficient (Koc) (estimated L/kg)Mobility in Soil (Predicted)
This compound3.1350Low to Moderate
1,2-Dichloroethane1.4827High
1,1,1-Trichloroethane2.49140Moderate
1-Octanol (B28484)3.0250Low

Note: Data for this compound are estimated based on QSAR models and data for analogous compounds. Data for other compounds are for comparative purposes.

Volatilization from Water and Soil

The volatilization of this compound from water and soil surfaces is a key process in its environmental transport. This process is largely governed by the compound's Henry's Law constant, vapor pressure, and water solubility. The Henry's Law constant (H) is a measure of the partitioning of a chemical between the air and water phases at equilibrium. nist.gov

While specific experimental data for the Henry's Law constant of this compound is scarce, it can be estimated. For many organic compounds, including alcohols, the Henry's Law constant can be calculated from vapor pressure and water solubility data. nist.gov Generally, compounds with a higher Henry's Law constant will volatilize more readily from water. usgs.gov

Studies on other volatile organic compounds (VOCs) have shown that volatilization from soil is a complex process influenced by soil type, moisture content, temperature, and the presence of other substances. researchgate.netnih.gov The presence of other alcohols has been shown to potentially increase the volatilization of some organic compounds from a soil-water system. nih.gov For chlorinated hydrocarbons, volatilization is a significant pathway of dissipation from surface soils. canada.ca

Table 2: Estimated Volatilization Properties of this compound and Related Compounds

CompoundVapor Pressure (Pa at 25°C) (estimated)Water Solubility (mg/L at 25°C) (estimated)Henry's Law Constant (Pa·m³/mol at 25°C) (estimated)Potential for Volatilization from Water
This compound5.24501.8Moderate
1,2-Dichloroethane85308690124High
1,1,1-Trichloroethane1650015001500Very High
Ethanol5900Miscible0.5Low

Note: Data for this compound are estimated based on QSAR models and data for analogous compounds. Data for other compounds are for comparative purposes.

The moderate estimated Henry's Law constant for this compound suggests that volatilization from water bodies and moist soil surfaces is a likely and significant transport pathway in the environment.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 1-chloro-3-octanol with high yield and purity?

  • Methodological Answer : The synthesis typically involves chlorination of 3-octanol using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under anhydrous conditions. Key steps include:

  • Reagent stoichiometry : Use a 1.2:1 molar ratio of SOCl₂ to 3-octanol to minimize side reactions .
  • Temperature control : Maintain 0–5°C during reagent addition to suppress thermal decomposition.
  • Purification : Distillation under reduced pressure (e.g., 80–90°C at 15 mmHg) followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
    • Characterization : Confirm identity via ¹H/¹³C NMR (δ ~3.6 ppm for Cl-adjacent -OH, δ 45–50 ppm for chlorinated carbon) and GC-MS (m/z 164.07 [M⁺]) .

Q. How should researchers assess the purity of this compound for reproducibility in downstream applications?

  • Methodological Answer :

  • Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities >0.1%.
  • Spectroscopy : FT-IR can identify residual solvents (e.g., dichloromethane peaks at 750–800 cm⁻¹).
  • Quantitative analysis : Karl Fischer titration for water content (<0.05% w/w) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to prevent inhalation .
  • Spill management : Absorb with inert material (e.g., diatomaceous earth) and dispose as halogenated waste .
  • Exposure limits : Adhere to PAC-1 (2.1 mg/m³) and PAC-2 (23 mg/m³) thresholds for airborne concentrations .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate stereochemical inconsistencies in this compound synthesis?

  • Methodological Answer :

  • Chiral catalysts : Use (R)- or (S)-BINOL-derived catalysts to control enantioselectivity. Monitor via chiral HPLC .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states, reducing racemization .
  • Kinetic studies : Perform time-resolved NMR to identify intermediates causing stereochemical drift .

Q. What experimental strategies resolve contradictions in reported reaction yields for this compound under varying catalytic conditions?

  • Methodological Answer :

  • Variable isolation : Systematically test parameters (catalyst loading, temperature, solvent) using a fractional factorial design .
  • Data validation : Cross-validate yields via independent methods (e.g., gravimetric analysis vs. GC-MS) .
  • Controlled replication : Publish detailed protocols (e.g., agitation rate, drying time) to enhance reproducibility .

Q. How can computational modeling predict the stability and reactivity of this compound in complex reaction systems?

  • Methodological Answer :

  • DFT calculations : Simulate reaction pathways (e.g., chlorination energetics) using Gaussian or ORCA software .
  • Molecular dynamics : Model solvent interactions to predict solubility and degradation pathways (e.g., hydrolysis rates in aqueous ethanol) .
  • Data integration : Compare computational results with experimental IR and NMR spectra to refine force fields .

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